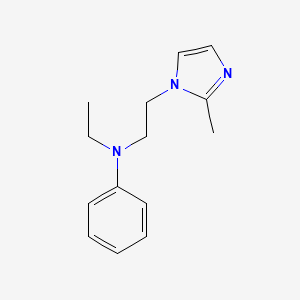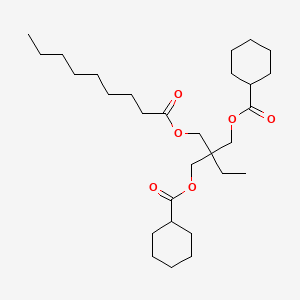
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclohexane ring, a carboxylic acid group, and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester typically involves esterification reactions. One common method is the reaction of cyclohexanecarboxylic acid with 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid and alcohol moieties, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanoic acid, ethyl ester: Similar ester structure but with different alkyl chains.
Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol: Similar ester linkage but different carboxylic acid and alcohol components.
Uniqueness
Cyclohexanecarboxylic acid, 2-ethyl-2-(((1-oxononyl)oxy)methyl)-1,3-propanediyl ester is unique due to its specific combination of a cyclohexane ring, carboxylic acid group, and ester linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
99554-33-3 |
|---|---|
Formule moléculaire |
C29H50O6 |
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
[2-(cyclohexanecarbonyloxymethyl)-2-(nonanoyloxymethyl)butyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C29H50O6/c1-3-5-6-7-8-15-20-26(30)33-21-29(4-2,22-34-27(31)24-16-11-9-12-17-24)23-35-28(32)25-18-13-10-14-19-25/h24-25H,3-23H2,1-2H3 |
Clé InChI |
BWJFEDJRIRUXTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(CC)(COC(=O)C1CCCCC1)COC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


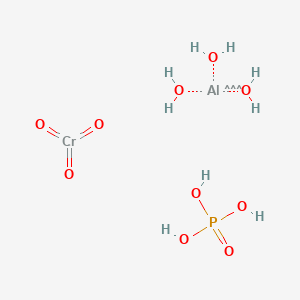

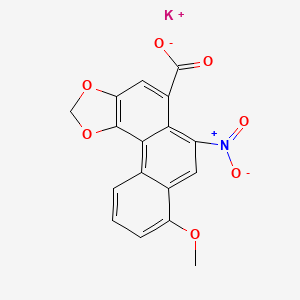
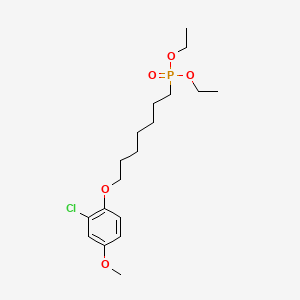
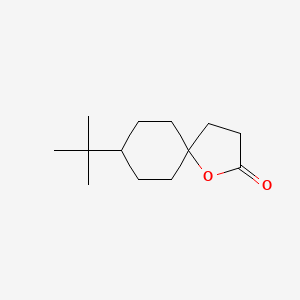
![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol](/img/structure/B12684598.png)

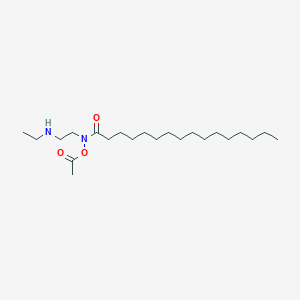

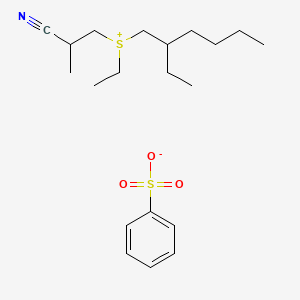
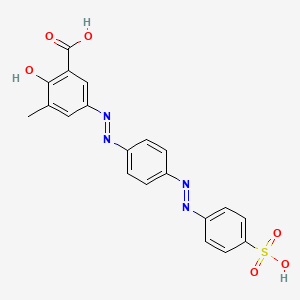
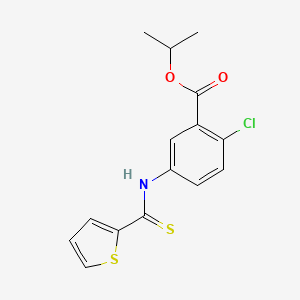
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
